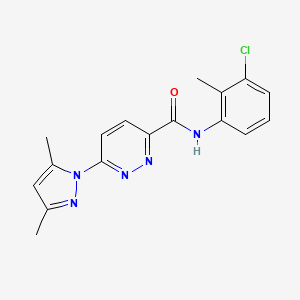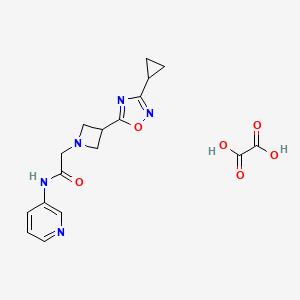![molecular formula C23H22N4O3S3 B2518590 N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 941896-56-6](/img/structure/B2518590.png)
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzo[d]thiazol-2-yl and pyridin-2-ylmethyl are present in the literature, suggesting that the compound may have similar properties or applications as those described in the papers.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide involved a reaction between 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . This suggests that the synthesis of the compound may also involve the formation of amide bonds and the use of similar starting materials.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using spectroscopic techniques such as 1H NMR, 13C NMR, FT-IR, and mass spectroscopy . X-ray single-crystal diffraction has been used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles in similar compounds . These techniques would likely be applicable in analyzing the molecular structure of "N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide".
Chemical Reactions Analysis
The related compounds have been shown to undergo various chemical reactions. For example, the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involved oxidation and cyclization reactions . These types of reactions may also be relevant to the compound , particularly in the context of forming its complex structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated in the context of their biological activity. For instance, the antiallergic activity of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides was assessed using the rat passive cutaneous anaphylaxis (PCA) assay . The cytotoxic activity of benzamide derivatives and their copper(II) complexes was evaluated against various human cancer cell lines . The antibacterial, antifungal, and anticancer activities of N-[4-(1,3-benzothiazol-2-ylcarbamoyl)-phenyl]pyrazine-2-carboxamide were also screened . These studies provide a framework for how the physical and chemical properties of "N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide" might be analyzed in terms of its potential biological activities.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Activity
Research has identified heterocycles, including those with benzothiazole and thiophene groups, as significant in the synthesis of compounds that may exhibit CNS activity. This is due to their ability to form a wide variety of organic compounds with potential effects ranging from depression to convulsion. The presence of functional chemical groups in these compounds could serve as lead molecules for the synthesis of novel CNS-acting drugs (Saganuwan, 2017).
Optoelectronic Materials
Compounds containing benzothiazole, such as N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide, have shown promise in the synthesis and application of quinazoline derivatives for electronic devices. These derivatives are known for their extensive research in luminescent elements, photoelectric conversion elements, and image sensors. Incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been highlighted for creating novel optoelectronic materials, indicating a significant potential for future technology advancements (Lipunova et al., 2018).
Antitubercular Activity
Investigations into the structure modification of isoniazid, with derivatives including pyridine-4-yl-1,3,4-oxadiazole-2-amine, reveal significant anti-tubercular activity against various Mycobacterium species. This research suggests that compounds with benzothiazole and pyridine groups could serve as a foundation for the rational design of new leads for anti-tuberculosis compounds, indicating their importance in addressing global health challenges like tuberculosis (Asif, 2014).
Inhibitors for Cytochrome P450 Isoforms
Research into the selectivity and potency of chemical inhibitors of major human hepatic Cytochrome P450 isoforms has highlighted the critical role compounds with benzothiazole and pyridine groups play in deciphering the involvement of specific CYP isoforms in drug metabolism. This is vital for understanding drug-drug interactions and for the development of safer pharmaceutical agents (Khojasteh et al., 2011).
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S3/c28-22(17-10-13-26(14-11-17)33(29,30)21-9-5-15-31-21)27(16-18-6-3-4-12-24-18)23-25-19-7-1-2-8-20(19)32-23/h1-9,12,15,17H,10-11,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODMVHIJTSHSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2518507.png)
![(E)-1-(4-methylbenzyl)-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2518508.png)

![2-[2-[4-[3-[4-(1-Adamantyl)phenoxy]-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2518514.png)





![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)



